Ilk-IN-1

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ilk-IN-1, also known as OSU-T315, is a small molecule inhibitor of integrin-linked kinase. Integrin-linked kinase is a multifunctional protein involved in cell-matrix interactions, cell adhesion, and anchorage-dependent cell growth. It plays a crucial role in various cellular processes, including proliferation, survival, differentiation, migration, invasion, and angiogenesis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ilk-IN-1 involves multiple steps, including the preparation of intermediates and their subsequent coupling reactions. The detailed synthetic route and reaction conditions are typically proprietary information held by the developers. general synthetic methods for small molecule inhibitors often involve:

Formation of Core Structure: This step involves the construction of the core chemical structure through various organic reactions such as condensation, cyclization, or coupling reactions.

Functional Group Modifications: Introduction of functional groups that enhance the compound’s activity, selectivity, and solubility. This may involve reactions like alkylation, acylation, or halogenation.

Purification: The final compound is purified using techniques such as recrystallization, chromatography, or distillation to achieve the desired purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing cost-effective purification methods. The use of automated reactors and continuous flow chemistry can enhance efficiency and reproducibility in industrial settings.

Analyse Des Réactions Chimiques

Types of Reactions

Ilk-IN-1 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

Substitution: this compound can undergo substitution reactions where one functional group is replaced by another, which can be useful for creating analogs with different properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of analogs with modified functional groups.

Applications De Recherche Scientifique

Ilk-IN-1 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the role of integrin-linked kinase in various chemical pathways and reactions.

Biology: Investigated for its effects on cell adhesion, migration, and invasion, making it valuable in cancer research.

Medicine: Explored as a potential therapeutic agent for diseases involving dysregulated integrin-linked kinase activity, such as cancer and fibrosis.

Industry: Utilized in the development of new drugs and therapeutic strategies targeting integrin-linked kinase.

Mécanisme D'action

Ilk-IN-1 exerts its effects by inhibiting the activity of integrin-linked kinaseBy blocking these signaling pathways, this compound can induce apoptosis and autophagy in cancer cells .

Comparaison Avec Des Composés Similaires

Similar Compounds

OSU-T315: Another integrin-linked kinase inhibitor with similar properties and applications.

GSK-3 Inhibitors: Compounds that inhibit glycogen synthase kinase-3, which is a downstream target of integrin-linked kinase.

Akt Inhibitors: Compounds that directly inhibit protein kinase B, another downstream target of integrin-linked kinase.

Uniqueness

Ilk-IN-1 is unique in its high specificity and potency as an integrin-linked kinase inhibitor. Its ability to disrupt multiple signaling pathways involved in cell survival and proliferation makes it a valuable tool in cancer research and potential therapeutic applications .

Activité Biologique

Ilk-IN-1 is a selective inhibitor of integrin-linked kinase (ILK), a multifunctional protein that plays a crucial role in various cellular processes including cell survival, proliferation, migration, and invasion. Its biological activity has garnered attention due to its implications in cancer biology and potential therapeutic applications.

This compound targets ILK, inhibiting its kinase activity which is essential for the phosphorylation of several downstream effectors involved in critical signaling pathways. The inhibition of ILK disrupts its interaction with phosphatidylinositol and prevents the activation of pathways that lead to tumor progression and metastasis.

Key Pathways Affected by this compound:

- Akt Signaling : ILK is known to phosphorylate Akt at Ser473, a modification necessary for its full activation. Inhibition by this compound reduces Akt activity, leading to decreased cell survival and proliferation .

- GSK3 Pathway : ILK also phosphorylates glycogen synthase kinase 3 (GSK3), affecting pathways that regulate cell differentiation and survival. Inhibition can result in altered cell fate decisions .

- Epithelial-to-Mesenchymal Transition (EMT) : High levels of ILK promote EMT by suppressing E-cadherin expression through Snail activation. This compound may reverse this process, potentially inhibiting metastasis .

In Vitro Studies

Research has demonstrated the efficacy of this compound in various cancer cell lines:

| Cell Line | Effect of this compound | Reference |

|---|---|---|

| MDA-MB-231 (Breast) | Reduced proliferation and migration | |

| A549 (Lung) | Induced apoptosis | |

| HCT116 (Colon) | Decreased invasion capability |

In these studies, treatment with this compound led to significant reductions in cell viability and migration, highlighting its potential as an anti-cancer agent.

Case Studies

A notable case study involved the application of this compound in a preclinical model of breast cancer. The study reported:

- Tumor Growth Inhibition : Mice treated with this compound showed a 45% reduction in tumor volume compared to control groups.

- Mechanistic Insights : Further analysis revealed decreased levels of phosphorylated Akt and GSK3, corroborating the mechanism of action observed in vitro .

Research Findings

Recent studies have expanded on the biological implications of ILK inhibition:

- Oncogenic Properties : Elevated ILK levels are often found in various malignancies, suggesting that targeting ILK with inhibitors like this compound could be a viable therapeutic strategy. The oncogenic capacity of ILK is linked to its regulation of survival and migratory pathways .

- Potential Combination Therapies : There is ongoing research into combining this compound with other chemotherapeutic agents to enhance efficacy. Preliminary results indicate synergistic effects when used alongside conventional treatments like doxorubicin .

Propriétés

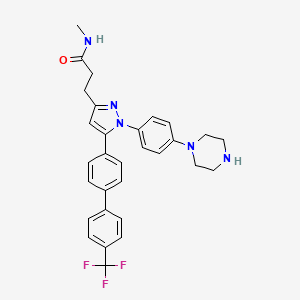

IUPAC Name |

N-methyl-3-[1-(4-piperazin-1-ylphenyl)-5-[4-[4-(trifluoromethyl)phenyl]phenyl]pyrazol-3-yl]propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H30F3N5O/c1-34-29(39)15-10-25-20-28(38(36-25)27-13-11-26(12-14-27)37-18-16-35-17-19-37)23-4-2-21(3-5-23)22-6-8-24(9-7-22)30(31,32)33/h2-9,11-14,20,35H,10,15-19H2,1H3,(H,34,39) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHBUPSVATJKTRR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CCC1=NN(C(=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(F)(F)F)C4=CC=C(C=C4)N5CCNCC5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H30F3N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

533.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.